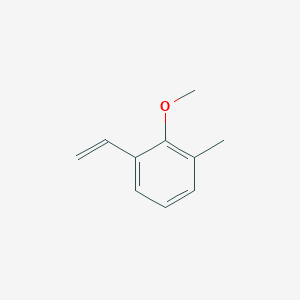

2-Methoxy-1-methyl-3-vinylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethenyl-2-methoxy-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-4-9-7-5-6-8(2)10(9)11-3/h4-7H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCTQXRPCZJHLGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C=C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Methoxy-1-methyl-3-vinylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 2-Methoxy-1-methyl-3-vinylbenzene (also known as 3-Vinyl-2-methylanisole or 2-Methoxy-3-methylstyrene). Due to the limited availability of experimental data for this specific compound, this document combines computed data from reliable chemical databases with established principles of organic chemistry to offer a detailed profile. This guide includes a proposed synthetic route, predicted physical and chemical properties, and a discussion of its potential reactivity and biological significance based on its structural motifs. All quantitative data is summarized in structured tables, and a detailed experimental workflow for its synthesis is provided.

Introduction

This compound is a substituted aromatic hydrocarbon with potential applications in organic synthesis, polymer science, and medicinal chemistry. Its structure, featuring a vinyl group susceptible to polymerization and various addition reactions, and a substituted benzene ring that can be further functionalized, makes it a molecule of interest for the development of novel materials and pharmaceutical scaffolds. This guide aims to consolidate the available information on this compound to facilitate future research and development endeavors.

Chemical and Physical Properties

Currently, there is a notable absence of experimentally determined physical properties for this compound in publicly accessible literature. The data presented in Table 1 are primarily computed properties sourced from the PubChem database.[1] These values provide theoretical estimates and should be used as a guide pending experimental verification.

Table 1: Computed Chemical and Physical Properties of this compound [1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O | PubChem |

| Molecular Weight | 148.20 g/mol | PubChem |

| IUPAC Name | 1-ethenyl-2-methoxy-3-methylbenzene | PubChem |

| CAS Number | 499236-69-0 | PubChem |

| XLogP3 | 3.4 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 148.088815 g/mol | PubChem |

| Monoisotopic Mass | 148.088815 g/mol | PubChem |

| Topological Polar Surface Area | 9.2 Ų | PubChem |

| Heavy Atom Count | 11 | PubChem |

| Complexity | 131 | PubChem |

Synthesis

A plausible and efficient synthetic route for the preparation of this compound is through the Wittig reaction, starting from the commercially available precursor, 2-Methoxy-3-methylbenzaldehyde. The Wittig reaction is a widely used and reliable method for the synthesis of alkenes from aldehydes or ketones.

Proposed Synthetic Pathway

The synthesis involves the reaction of 2-Methoxy-3-methylbenzaldehyde with a phosphonium ylide, typically generated in situ from methyltriphenylphosphonium bromide and a strong base.

References

An In-depth Technical Guide to 1-Ethenyl-2-methoxy-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound 1-ethenyl-2-methoxy-3-methylbenzene, also known by its synonym 2-methoxy-3-methylstyrene. This document collates available data on its chemical identity, physical properties, a plausible synthetic route, and discusses the current landscape of its biological activity. The information is intended to serve as a foundational resource for researchers in organic chemistry, medicinal chemistry, and drug development.

Chemical Identity and Properties

Table 1: Computed Physicochemical Properties of 1-Ethenyl-2-methoxy-3-methylbenzene [1]

| Property | Value |

| Molecular Formula | C₁₀H₁₂O |

| Molecular Weight | 148.20 g/mol |

| XLogP3 | 3.4 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

| Exact Mass | 148.088815 g/mol |

| Monoisotopic Mass | 148.088815 g/mol |

| Topological Polar Surface Area | 9.2 Ų |

| Heavy Atom Count | 11 |

| Formal Charge | 0 |

| Complexity | 131 |

Synthesis Protocol

A specific experimental protocol for the synthesis of 1-ethenyl-2-methoxy-3-methylbenzene is not explicitly detailed in the reviewed literature. However, a plausible and widely used method for the formation of a vinyl group from an aldehyde is the Wittig reaction . The following protocol is adapted from the synthesis of a structurally similar compound, 1-isopropoxy-2-vinylbenzene, and can be considered a viable starting point for the synthesis of 1-ethenyl-2-methoxy-3-methylbenzene from its corresponding aldehyde, 2-methoxy-3-methylbenzaldehyde.

Proposed Synthesis via Wittig Reaction

The synthesis involves a two-step process: the preparation of the Wittig reagent (a phosphonium ylide) and the subsequent reaction with the aldehyde to form the desired alkene.

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexane

-

2-Methoxy-3-methylbenzaldehyde

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous magnesium sulfate

-

Dichloromethane

-

Water

Experimental Procedure:

-

Preparation of the Wittig Reagent:

-

Suspend methyltriphenylphosphonium bromide in dry THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the suspension in an ice bath.

-

Slowly add a solution of n-butyllithium in hexane to the suspension with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours. The formation of the orange-colored ylide indicates a successful reaction.

-

-

Wittig Reaction with 2-Methoxy-3-methylbenzaldehyde:

-

In a separate flask, dissolve 2-methoxy-3-methylbenzaldehyde in anhydrous THF.

-

Slowly add the aldehyde solution to the prepared Wittig reagent at room temperature with vigorous stirring.

-

Continue stirring the reaction mixture for a few hours. The disappearance of the orange color and the formation of a white precipitate (triphenylphosphine oxide) are indicative of the reaction's progress.

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure 1-ethenyl-2-methoxy-3-methylbenzene.

-

Biological Activity and Signaling Pathways

Currently, there is a notable absence of published research detailing the biological activity or the specific signaling pathways in which 1-ethenyl-2-methoxy-3-methylbenzene may be involved. While studies on substituted styrenes exist, they primarily focus on toxicological aspects and do not provide specific data for this compound.

Given the structural motifs present, one could hypothetically explore its potential interaction with pathways sensitive to aromatic and vinyl functionalities. For instance, in drug development, such structures are often evaluated for their potential to interact with cytochrome P450 enzymes or nuclear receptors. However, without experimental data, any proposed signaling pathway remains purely speculative.

To fulfill the visualization requirement, a hypothetical signaling pathway is presented below. It is crucial to understand that this is a speculative diagram and is not based on experimental evidence for 1-ethenyl-2-methoxy-3-methylbenzene. It serves as an example of how such a pathway could be visualized if future research were to identify relevant biological targets.

Conclusion

1-Ethenyl-2-methoxy-3-methylbenzene is a compound with well-defined chemical identity but limited characterization in terms of its experimental physical properties and biological functions. The provided synthesis protocol offers a viable route for its preparation, enabling further investigation. Future research should focus on obtaining experimental data for its physicochemical properties and exploring its potential biological activities to understand its role in scientific and drug development contexts.

References

An In-depth Technical Guide on the Physical Properties of 2-Methoxy-1-methyl-3-vinylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physical property data for 2-Methoxy-1-methyl-3-vinylbenzene (also known as 2-Methoxy-3-methylstyrene), CAS Number 499236-69-0. Due to a lack of experimentally determined data in readily accessible literature, this document presents computationally derived properties and outlines the standard experimental protocols for their empirical determination.

Core Physical and Chemical Properties

The physical properties of this compound play a crucial role in its handling, purification, and application in synthesis and materials science. While experimental values are not widely published, computational models provide useful estimates for these core characteristics.

Data Presentation: Computed Physical Properties

The following table summarizes the computed physical properties for this compound. These values are derived from computational chemistry models and serve as estimations in the absence of experimental data.[1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O | PubChem |

| Molecular Weight | 148.20 g/mol | Computed by PubChem |

| XLogP3 | 3.4 | Computed by XLogP3 |

| Hydrogen Bond Donor Count | 0 | Computed by Cactvs |

| Hydrogen Bond Acceptor Count | 1 | Computed by Cactvs |

| Rotatable Bond Count | 2 | Computed by Cactvs |

| Exact Mass | 148.088815002 Da | Computed by PubChem |

| Topological Polar Surface Area | 9.2 Ų | Computed by Cactvs |

Experimental Protocols for Physical Property Determination

To facilitate empirical validation of the computed data, this section details the standard laboratory protocols for measuring the key physical properties of a liquid organic compound such as this compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is a critical indicator of a liquid's volatility and purity. The Thiele tube method is a microscale technique suitable for small sample quantities.[2]

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this method, a sample is heated, and its vapor is trapped in an inverted capillary tube. The boiling point is observed as the temperature at which the liquid is drawn into the capillary tube upon cooling.[2]

Procedure:

-

Attach a small test tube (Durham tube) containing 0.5-1 mL of the sample to a thermometer using a rubber band. The bottom of the tube should be level with the thermometer bulb.[3]

-

Place a capillary tube, sealed at one end, into the sample with the open end down.

-

Insert the thermometer assembly into a Thiele tube containing a high-boiling mineral oil, ensuring the sample is below the oil level.

-

Heat the side arm of the Thiele tube gently. As the temperature rises, air trapped in the capillary tube will bubble out.[2]

-

Continue heating until a steady and rapid stream of bubbles emerges from the capillary tube. This indicates that the air has been replaced by the sample's vapor.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn into the capillary tube.[3]

-

Record the atmospheric pressure, as boiling points are pressure-dependent.

Determination of Density (Volumetric Method)

Density is the mass per unit volume of a substance and is a fundamental physical property used for identification and assessing purity.

Principle: This method involves accurately measuring the mass of a precisely known volume of the liquid. A volumetric flask or pycnometer is used to control the volume, and an analytical balance is used for mass determination.[4][5]

Procedure:

-

Carefully clean and dry a volumetric flask (e.g., 5 or 10 mL) with its stopper.

-

Weigh the empty, dry flask on an analytical balance and record the mass (m₁).

-

Fill the flask with the liquid sample up to the calibration mark. Use a pipette to add the final drops to avoid overfilling.

-

Ensure the exterior of the flask is dry and weigh the filled flask, recording the mass (m₂).

-

The mass of the liquid is (m₂ - m₁).

-

The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V, where V is the volume of the volumetric flask.

-

The measurement should be performed at a constant, recorded temperature, as density is temperature-dependent.[5]

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a highly characteristic property for pure compounds.

Principle: The Abbe refractometer measures the critical angle of a liquid sample placed between two prisms. This critical angle is directly related to the refractive index of the sample.[6]

Procedure:

-

Turn on the refractometer and ensure the circulating water bath is set to a constant temperature, typically 20.0 °C.

-

Calibrate the instrument using distilled water, which has a known refractive index of 1.3330 at 20.0 °C.[7]

-

Open the hinged prisms and clean both surfaces carefully with a soft tissue and a suitable solvent (e.g., ethanol or acetone), then allow them to dry completely.

-

Using a clean pipette, place 2-3 drops of the liquid sample onto the surface of the lower (measuring) prism.[7]

-

Gently close the prisms and lock them.

-

Position the light source to illuminate the prisms.

-

Look into the eyepiece and turn the coarse adjustment knob until the field of view shows a distinct light and dark region.

-

Rotate the compensator dial to eliminate any color fringe at the boundary, making the borderline sharp and achromatic.

-

Use the fine adjustment knob to center the borderline exactly on the crosshairs of the eyepiece.

-

Read the refractive index value from the instrument's scale.

Mandatory Visualizations

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound, a common process for novel or uncharacterized compounds in a research setting.

References

- 1. This compound | C10H12O | CID 20154117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. google.com [google.com]

- 4. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 5. uoanbar.edu.iq [uoanbar.edu.iq]

- 6. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 7. hinotek.com [hinotek.com]

An In-depth Technical Guide to 2-Methoxy-1-methyl-3-vinylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthetic routes for 2-Methoxy-1-methyl-3-vinylbenzene (also known as 1-ethenyl-2-methoxy-3-methylbenzene or 2-methoxy-3-methylstyrene). Due to the limited availability of experimental data in peer-reviewed literature, this document combines established information from chemical databases with theoretical predictions and established synthetic methodologies for structurally related compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis who are interested in this particular substituted styrene.

Introduction

Substituted styrenes are a versatile class of organic compounds that serve as important building blocks in the synthesis of polymers, fine chemicals, and pharmaceutical intermediates. Their reactivity, primarily centered around the vinyl group, allows for a wide range of chemical transformations. This compound is a specific isomer of methoxy methylstyrene, and its unique substitution pattern on the benzene ring is expected to influence its electronic properties, reactivity, and potential biological activity. This document aims to consolidate the known information and provide a predictive framework for the properties and synthesis of this compound.

Molecular Structure and Identification

The fundamental identification and structural properties of this compound have been compiled from reputable chemical databases.[1]

| Identifier | Value |

| IUPAC Name | 1-ethenyl-2-methoxy-3-methylbenzene |

| Synonyms | 2-Methoxy-3-methylstyrene, 2-methoxy-1-methyl-3-vinyl-benzene |

| CAS Number | 499236-69-0 |

| Molecular Formula | C₁₀H₁₂O |

| Molecular Weight | 148.20 g/mol |

| Canonical SMILES | CC1=C(C(=CC=C1)C=C)OC |

| InChI Key | SCTQXRPCZJHLGM-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Predicted Value |

| XLogP3 | 3.4 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

| Exact Mass | 148.088815002 |

| Topological Polar Surface Area | 9.2 Ų |

Spectroscopic Data (Predicted)

As of the date of this publication, experimental spectroscopic data for this compound has not been found in the public domain. The following tables provide predicted ¹H and ¹³C NMR chemical shifts and a plausible mass spectrum fragmentation pattern. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopy.

Note: This data is for estimation purposes only and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Vinyl H | ~6.8 - 7.0 | dd | 1H | -CH=CH₂ |

| Vinyl H | ~5.6 - 5.8 | d | 1H | -CH=CH H (trans) |

| Vinyl H | ~5.2 - 5.4 | d | 1H | -CH=CHH (cis) |

| Aromatic H | ~7.0 - 7.2 | m | 3H | Ar-H |

| Methoxy H | ~3.8 | s | 3H | -OCH₃ |

| Methyl H | ~2.3 | s | 3H | Ar-CH₃ |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Aromatic C | ~155 | C-OCH₃ |

| Aromatic C | ~138 | C-CH=CH₂ |

| Vinyl C | ~135 | C H=CH₂ |

| Aromatic C | ~130 | C-CH₃ |

| Aromatic C | ~128 | Ar-CH |

| Aromatic C | ~125 | Ar-CH |

| Aromatic C | ~120 | Ar-CH |

| Vinyl C | ~115 | CH=C H₂ |

| Methoxy C | ~56 | -OCH₃ |

| Methyl C | ~16 | -CH₃ |

Infrared (IR) Spectroscopy (Predicted Key Peaks)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch (vinyl) |

| ~3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |

| ~1630 | Medium | C=C stretch (vinyl) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~990, ~910 | Strong | =C-H bend (vinyl out-of-plane) |

Mass Spectrometry (MS) (Predicted Fragmentation)

| m/z | Possible Fragment |

| 148 | [M]⁺ (Molecular Ion) |

| 133 | [M - CH₃]⁺ |

| 117 | [M - OCH₃]⁺ |

| 105 | [M - C₂H₃O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Proposed Synthesis Protocol

A specific, experimentally validated synthesis protocol for this compound is not available in the literature. However, a plausible and common method for the synthesis of substituted styrenes is through the Wittig reaction. The following is a detailed, hypothetical protocol for the synthesis of this compound from 2-methoxy-3-methylbenzaldehyde.

Synthesis of this compound via Wittig Reaction

Reaction Scheme:

Caption: Proposed synthesis of this compound via the Wittig reaction.

Materials:

-

2-methoxy-3-methylbenzaldehyde

-

Methyltriphenylphosphonium bromide

-

Potassium tert-butoxide

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Septa

-

Syringes and needles

-

Schlenk line or similar inert atmosphere setup

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Preparation of the Ylide:

-

To a dry three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath with stirring.

-

Slowly add potassium tert-butoxide (1.1 equivalents) portion-wise to the suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, during which the color should turn to a characteristic yellow-orange, indicating the formation of the phosphorus ylide.

-

-

Wittig Reaction:

-

In a separate flask, dissolve 2-methoxy-3-methylbenzaldehyde (1.0 equivalent) in anhydrous THF.

-

Slowly add the aldehyde solution to the ylide suspension at 0 °C via a dropping funnel or syringe over a period of 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion of the reaction, quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and add diethyl ether.

-

Wash the organic layer sequentially with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product will contain the desired this compound and triphenylphosphine oxide as a major byproduct.

-

Purify the crude product by column chromatography on silica gel using a non-polar eluent system (e.g., hexane or a hexane/ethyl acetate gradient) to isolate the pure product.

-

-

Characterization:

-

Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

-

Potential Applications and Future Research

While no specific biological activities or applications for this compound have been reported, its structural similarity to other biologically active styrenes suggests potential areas for investigation. For example, some substituted styrenes have been explored for their antimicrobial and antioxidant properties. The unique substitution pattern of this molecule may lead to novel pharmacological profiles.

Future research should focus on:

-

The successful synthesis and full experimental characterization of this compound.

-

Screening for biological activity in relevant assays (e.g., antimicrobial, anticancer, anti-inflammatory).

-

Exploration of its use as a monomer in polymerization reactions to create novel materials with unique properties.

Conclusion

This compound is a substituted styrene for which there is a notable lack of published experimental data. This guide has provided a consolidation of its known identifiers and computed properties. Furthermore, a detailed, plausible synthetic protocol via the Wittig reaction has been proposed to facilitate its future synthesis and characterization. The predictive spectroscopic data offered herein can serve as a preliminary guide for researchers. It is hoped that this technical guide will stimulate further research into the synthesis, properties, and potential applications of this intriguing molecule.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the proposed synthesis and characterization of this compound.

Caption: General workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to 2-Methoxy-1-methyl-3-vinylbenzene

CAS Number: 499236-69-0

This technical guide provides a comprehensive overview of 2-Methoxy-1-methyl-3-vinylbenzene, also known as 2-methoxy-3-methylstyrene. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited publicly available data specific to this compound, this guide also incorporates relevant information on the synthesis and potential biological activities of structurally similar vinylbenzene and methoxystyrene derivatives to provide a broader context for research and application.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is primarily derived from computational models and publicly available chemical databases.[1]

| Property | Value | Source |

| CAS Number | 499236-69-0 | [1] |

| Molecular Formula | C₁₀H₁₂O | [1] |

| Molecular Weight | 148.20 g/mol | [1] |

| IUPAC Name | 1-ethenyl-2-methoxy-3-methylbenzene | [1] |

| Synonyms | 2-Methoxy-3-methylstyrene | [1] |

| XLogP3 | 3.4 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 148.088815002 Da | [1] |

| Topological Polar Surface Area | 9.2 Ų | [1] |

Synthesis and Experimental Protocols

General Synthetic Workflow

The synthesis of substituted styrenes like this compound typically involves the introduction of a vinyl group onto a substituted benzene ring. A generalized workflow is depicted below.

Caption: Generalized synthetic workflow for vinylbenzene derivatives.

Wittig Reaction Protocol (General)

The Wittig reaction utilizes a phosphorus ylide to convert a carbonyl group into an alkene. For the synthesis of a vinylbenzene, a substituted benzaldehyde would be reacted with a methylidenephosphorane.

Materials:

-

Substituted benzaldehyde (e.g., 2-methoxy-3-methylbenzaldehyde)

-

Methyltriphenylphosphonium bromide

-

Strong base (e.g., n-butyllithium, sodium hydride)

-

Anhydrous solvent (e.g., THF, DMSO)

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in the anhydrous solvent.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add the strong base to the suspension to generate the ylide (a color change is typically observed).

-

Stir the mixture at room temperature for 1-2 hours.

-

Cool the ylide solution to 0 °C and add a solution of the substituted benzaldehyde in the anhydrous solvent dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Heck Reaction Protocol (General)

The Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene. To synthesize a vinylbenzene, a substituted aryl halide would be reacted with ethylene.

Materials:

-

Substituted aryl halide (e.g., 3-bromo-2-methoxy-1-methylbenzene)

-

Ethylene gas or a vinylating agent (e.g., potassium vinyltrifluoroborate)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

-

Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃)

-

Base (e.g., Et₃N, K₂CO₃)

-

Solvent (e.g., DMF, acetonitrile)

Procedure:

-

To a reaction vessel, add the aryl halide, palladium catalyst, phosphine ligand, and base.

-

Evacuate and backfill the vessel with an inert gas.

-

Add the degassed solvent.

-

If using ethylene gas, purge the reaction mixture with ethylene. If using a vinylating agent, add it to the mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the product by column chromatography.

Suzuki Coupling Protocol (General)

The Suzuki coupling involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. For vinylbenzene synthesis, a substituted aryl halide would be coupled with a vinylboronic acid or ester.[4][5][6]

Materials:

-

Substituted aryl halide (e.g., 3-bromo-2-methoxy-1-methylbenzene)

-

Vinylboronic acid or vinylboronic acid pinacol ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, NaOEt)

-

Solvent system (e.g., toluene/water, dioxane/water)

Procedure:

-

In a reaction flask, combine the aryl halide, vinylboronic acid/ester, palladium catalyst, and base.

-

Add the solvent system.

-

Degas the mixture by bubbling an inert gas through it for 15-30 minutes.

-

Heat the reaction mixture under an inert atmosphere to the required temperature (typically 80-110 °C) for 4-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture and add water.

-

Extract with an organic solvent.

-

Wash the organic phase, dry, and remove the solvent in vacuo.

-

Purify the residue by column chromatography.

Potential Applications in Drug Development

Specific research on the applications of this compound in drug development is not widely published. However, the methoxystyrene and vinylbenzene moieties are present in various biologically active molecules.

-

Scaffolding for Synthesis: Substituted styrenes are valuable building blocks in organic synthesis, providing a reactive vinyl group for further functionalization. This allows for the construction of more complex molecules with potential therapeutic properties.

-

Analogues of Natural Products: Many natural products with interesting biological activities contain substituted styrene cores. The synthesis of analogues, such as this compound, could lead to the discovery of new compounds with improved pharmacological profiles. For example, resveratrol, a naturally occurring stilbene with numerous health benefits, and its methoxy derivatives have been studied for their anti-platelet and anti-cancer effects.[7][8][9]

-

Polymer-based Drug Delivery: Vinylbenzene derivatives can be polymerized to form materials for drug delivery systems. The specific substituents on the benzene ring can be tailored to control the properties of the polymer, such as its hydrophobicity and drug-loading capacity.

Biological Activity and Safety Considerations

There is no specific toxicological or biological activity data available for this compound. However, information on related compounds can provide some insights into its potential hazards and biological effects.

Potential Biological Activity

The biological activity of methoxystyrene derivatives can be influenced by the position and number of methoxy groups. Some studies on resveratrol methoxy derivatives have shown comparable or even superior anti-platelet and anti-cancer activity compared to the parent compound.[7][8][9] The vinyl group can also be a site of metabolic activation. For instance, styrene is metabolized to styrene oxide, a reactive epoxide that can bind to macromolecules.[10][11] 4-vinylphenol, a minor metabolite of styrene, is a potent hepatotoxicant and pneumotoxicant.[12][13]

Safety and Handling

Given the lack of specific safety data, this compound should be handled with caution in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.

General hazards associated with vinylbenzene compounds include:

-

Flammability: Vinylbenzenes are typically flammable liquids.[14]

-

Toxicity: Inhalation, ingestion, or skin contact may be harmful. Styrene and its metabolites have been shown to be mutagenic and carcinogenic in some studies.[10][11]

-

Irritation: May cause skin, eye, and respiratory tract irritation.[14]

It is crucial to consult the Safety Data Sheet (SDS) from the supplier for specific handling and safety information.

Signaling Pathways

There is no information available in the scientific literature that directly links this compound to any specific signaling pathways. Research into the biological effects of this compound would be required to elucidate its mechanism of action and potential interactions with cellular signaling cascades. The structural similarity to compounds like resveratrol suggests that it could potentially modulate pathways involved in inflammation, cell proliferation, and apoptosis, but this remains speculative without experimental evidence.

The diagram below illustrates a hypothetical workflow for investigating the biological activity of a novel compound like this compound.

Caption: Hypothetical workflow for biological activity screening.

Conclusion

This compound is a substituted styrene for which detailed experimental and biological data is currently scarce. This guide has provided the available physicochemical information and has outlined general synthetic methodologies that could be adapted for its preparation. While its specific applications in drug development are yet to be explored, the structural motifs present suggest potential for its use as a synthetic building block or as a starting point for the design of novel bioactive compounds. Further research is necessary to fully characterize its properties, biological activity, and safety profile.

References

- 1. This compound | C10H12O | CID 20154117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of 4 vinylbenzoic acid using the Wittig reaction The Wittig rea.. [askfilo.com]

- 3. Heck reaction - Wikipedia [en.wikipedia.org]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Vinyl chloride and vinyl benzene (styrene)--metabolism, mutagenicity and carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 12. Metabolism and toxicity of the styrene metabolite 4-vinylphenol in CYP2E1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of the inhibition of the metabolism of 4-vinylphenol on its hepatotoxicity and pneumotoxicity in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nj.gov [nj.gov]

Synthesis Pathway for 2-Methoxy-1-methyl-3-vinylbenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable synthetic pathway for the preparation of 2-Methoxy-1-methyl-3-vinylbenzene, a substituted styrene derivative with potential applications in organic synthesis and materials science. The described methodology is a two-step process commencing with the ortho-formylation of a commercially available substituted phenol, followed by a Wittig olefination to introduce the vinyl functionality. This guide provides detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

I. Synthesis Overview

The synthesis of this compound is achieved through the following two key transformations:

-

Ortho-formylation of 2-Methylanisole: The synthesis initiates with the selective introduction of a formyl group (-CHO) at the ortho-position of the methoxy group in 2-methylanisole. This is accomplished via a directed ortho-metalation (DoM) strategy followed by formylation.

-

Wittig Olefination: The resulting 2-methoxy-3-methylbenzaldehyde is then converted to the target vinyl compound using a Wittig reaction with methylenetriphenylphosphorane.

The overall synthetic scheme is depicted below:

Figure 1: Overall synthesis pathway for this compound.

II. Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

| Step | Reaction | Starting Material | Product | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |

| 1 | Ortho-formylation | 2-Methylanisole | 2-Methoxy-3-methylbenzaldehyde | n-BuLi, TMEDA, DMF | THF | 4 h | -78 °C to rt | ~75% |

| 2 | Wittig Olefination | 2-Methoxy-3-methylbenzaldehyde | This compound | Methyltriphenylphosphonium bromide, n-BuLi | THF | 12 h | 0 °C to rt | ~85% |

III. Experimental Protocols

Step 1: Synthesis of 2-Methoxy-3-methylbenzaldehyde (Ortho-formylation)

This procedure utilizes a directed ortho-metalation approach to achieve regioselective formylation of 2-methylanisole.

Materials:

-

2-Methylanisole

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

N,N-Dimethylformamide (DMF)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Argon or Nitrogen source

-

Syringes

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous THF and cooled to -78 °C in a dry ice/acetone bath.

-

To the cooled THF, add TMEDA (1.2 equivalents) followed by the dropwise addition of n-BuLi (1.2 equivalents) while maintaining the temperature at -78 °C.

-

2-Methylanisole (1.0 equivalent) is then added dropwise to the reaction mixture. The solution is stirred at -78 °C for 2 hours.

-

Anhydrous DMF (1.5 equivalents) is added dropwise, and the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of 1 M HCl at 0 °C.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous MgSO₄.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-methoxy-3-methylbenzaldehyde as a pale yellow oil.

In-depth Technical Guide: Spectral Data for 2-Methoxy-1-methyl-3-vinylbenzene

A comprehensive analysis of available data for researchers, scientists, and drug development professionals.

Introduction

This guide will present the available computed data for 2-Methoxy-1-methyl-3-vinylbenzene and, for comparative purposes, will reference experimental data for structurally related isomers where such information is accessible. This approach can offer valuable insights into the expected spectral characteristics of the target compound.

Computed Properties for this compound

Computational models provide theoretical data that can be useful for identification and characterization purposes. The following table summarizes the computed physicochemical properties for this compound[1].

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O | PubChem[1] |

| Molecular Weight | 148.20 g/mol | PubChem[1] |

| IUPAC Name | 1-ethenyl-2-methoxy-3-methylbenzene | PubChem[1] |

| InChI | InChI=1S/C10H12O/c1-4-9-7-5-6-8(2)10(9)11-3/h4-7H,1H2,2-3H3 | PubChem[1] |

| InChIKey | SCTQXRPCZJHLGM-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | CC1=C(C(=CC=C1)C=C)OC | PubChem[1] |

| CAS Number | 499236-69-0 | PubChem[1] |

Spectral Data Analysis: A Comparative Approach

Due to the absence of direct experimental data for this compound, this section will not contain specific data tables or experimental protocols for the target compound. Instead, a logical workflow for spectral data acquisition and analysis is presented below. This workflow represents a standard approach in chemical characterization and can be applied should the compound be synthesized or become commercially available.

Logical Workflow for Spectral Data Acquisition

The following diagram illustrates a typical workflow for the characterization of a novel or uncharacterized chemical compound like this compound.

Conclusion

While a definitive in-depth technical guide on the experimental spectral data of this compound cannot be provided at this time due to a lack of publicly available information, this document has summarized the existing computed data for the compound. For researchers and professionals in drug development, the synthesis and subsequent spectral characterization following the outlined workflow would be a necessary first step for any further investigation involving this molecule. The spectral data of related isomers can serve as a preliminary guide for predicting the spectral features of this compound.

References

An In-depth Technical Guide on 2-Methoxy-1-methyl-3-vinylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides a comprehensive overview of the chemical entity 2-Methoxy-1-methyl-3-vinylbenzene (also known as 2-Methoxy-3-methylstyrene). Due to the absence of specific discovery literature for this compound, this guide focuses on its known properties and proposes a plausible and detailed synthetic route based on established chemical principles. Information on its physicochemical properties, a detailed, step-by-step proposed experimental protocol for its synthesis via a Wittig reaction, and expected analytical data are presented. This document serves as a foundational resource for researchers interested in the synthesis and potential applications of this specific substituted styrene.

Introduction

This compound is a substituted aromatic hydrocarbon with the molecular formula C₁₀H₁₂O.[1] Its structure consists of a benzene ring substituted with a methoxy group, a methyl group, and a vinyl group at positions 2, 1, and 3 respectively. While this compound is indexed in chemical databases such as PubChem (CID 20154117), dedicated research on its synthesis, properties, and potential applications is not available in the current body of scientific literature.[1]

This guide aims to fill this gap by providing a thorough theoretical and practical framework for its synthesis and characterization. The information herein is intended for professionals in chemical research and drug development who may have an interest in novel substituted styrenes as building blocks for more complex molecules.

Physicochemical Properties

As experimental data for this compound is not publicly available, the following table summarizes its computed physicochemical properties sourced from the PubChem database. These values provide an estimation of the compound's characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O | PubChem[1] |

| Molecular Weight | 148.20 g/mol | PubChem[1] |

| IUPAC Name | 1-ethenyl-2-methoxy-3-methylbenzene | PubChem[1] |

| CAS Number | 499236-69-0 | PubChem[1] |

| XLogP3 | 3.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 148.088815002 Da | PubChem[1] |

| Topological Polar Surface Area | 9.2 Ų | PubChem[1] |

Table 1: Computed Physicochemical Properties of this compound.

Proposed Synthesis via Wittig Reaction

In the absence of a documented synthesis, a Wittig reaction is proposed as a reliable and high-yielding method for the preparation of this compound. This reaction involves the olefination of an aldehyde using a phosphorus ylide. The proposed two-step synthesis starts with the preparation of the Wittig reagent (a phosphonium ylide) followed by its reaction with the commercially available precursor, 2-methoxy-3-methylbenzaldehyde.

Detailed Experimental Protocols (Proposed)

The following protocols are detailed, plausible procedures based on standard laboratory practices for Wittig reactions.

Protocol 1: Preparation of Methyltriphenylphosphonium Bromide

This protocol describes the synthesis of the phosphonium salt required for the Wittig reagent.

-

Reagents and Setup:

-

Triphenylphosphine (Ph₃P)

-

Methyl bromide (CH₃Br)

-

Anhydrous toluene

-

A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.

-

-

Procedure:

-

In the reaction flask, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene under a nitrogen atmosphere.

-

Cool the solution in an ice bath.

-

Carefully bubble excess methyl bromide gas through the solution or add a solution of methyl bromide in toluene.

-

Allow the mixture to slowly warm to room temperature and then heat to reflux for 24-48 hours. The product will precipitate as a white solid.

-

After cooling, collect the solid by vacuum filtration, wash with cold toluene and then diethyl ether to remove any unreacted triphenylphosphine.

-

Dry the resulting white solid, methyltriphenylphosphonium bromide, under vacuum.

-

Protocol 2: Synthesis of this compound

This protocol details the olefination of 2-methoxy-3-methylbenzaldehyde.

-

Reagents and Setup:

-

Methyltriphenylphosphonium bromide (from Protocol 1)

-

n-Butyllithium (n-BuLi) in hexanes (or another strong base like potassium tert-butoxide)

-

2-Methoxy-3-methylbenzaldehyde (commercially available)[2][3][4][5][6][7][8]

-

Anhydrous tetrahydrofuran (THF)

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

-

Procedure:

-

Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF in the reaction flask under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.05 eq) dropwise via syringe. The formation of the orange-red ylide will be observed.

-

Stir the mixture at 0 °C for 1 hour.

-

Add a solution of 2-methoxy-3-methylbenzaldehyde (1.0 eq) in anhydrous THF dropwise using the dropping funnel.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The disappearance of the orange color indicates the consumption of the ylide.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to separate the desired product from the triphenylphosphine oxide byproduct.

-

Expected Analytical and Spectroscopic Data

The following table outlines the expected spectroscopic data for this compound based on its chemical structure. This data is predictive and would require experimental verification.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons (3H, multiplet, ~6.8-7.2 ppm).- Vinyl protons (3H): one dd (~6.5-6.8 ppm, -CH=), one d (~5.5-5.8 ppm, =CH₂ cis), one d (~5.1-5.4 ppm, =CH₂ trans).- Methoxy protons (3H, singlet, ~3.8 ppm).- Methyl protons (3H, singlet, ~2.2 ppm). |

| ¹³C NMR | - Aromatic carbons (6C, ~110-160 ppm), including two quaternary carbons.- Vinyl carbons (2C, ~115 ppm for =CH₂ and ~135 ppm for -CH=).- Methoxy carbon (1C, ~55 ppm).- Methyl carbon (1C, ~15-20 ppm). |

| IR Spectroscopy | - C-H stretch (aromatic and vinyl) > 3000 cm⁻¹.- C-H stretch (aliphatic) < 3000 cm⁻¹.- C=C stretch (aromatic and vinyl) ~1600-1650 cm⁻¹.- C-O stretch (aryl ether) ~1250 cm⁻¹.- =C-H bend (vinyl) ~910 and 990 cm⁻¹. |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 148.- Fragmentation patterns corresponding to the loss of methyl (-15), methoxy (-31), and vinyl (-27) groups. |

Table 2: Predicted Spectroscopic Data for this compound.

Biological Activity and Drug Development Potential

A thorough search of scientific and patent databases revealed no documented biological activity or studies related to the use of this compound in drug development. Its structural similarity to other substituted styrenes suggests it could serve as a versatile chemical intermediate for the synthesis of more complex molecules, which may in turn possess biological activity. However, any such potential is purely speculative at this time and would require significant future research.

Conclusion

This compound is a chemical compound for which there is a notable lack of dedicated scientific literature. This guide provides a robust starting point for its investigation by presenting its computed physicochemical properties and a detailed, plausible synthetic route via the Wittig reaction, utilizing a commercially available precursor. The provided experimental protocols and predicted analytical data are intended to facilitate the practical synthesis and characterization of this molecule. Further research is warranted to explore its physical and chemical properties experimentally and to investigate any potential applications in materials science, organic synthesis, or medicinal chemistry.

References

- 1. This compound | C10H12O | CID 20154117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0059899) [hmdb.ca]

- 4. rsc.org [rsc.org]

- 5. 2-METHYLSTYRENE(611-15-4) 13C NMR spectrum [chemicalbook.com]

- 6. 2-Methoxy-3-methylbenzaldehyde | 67639-61-6 | FM67277 [biosynth.com]

- 7. cymitquimica.com [cymitquimica.com]

- 8. 2-methoxy-3-methylbenzaldehyde 95% | CAS: 67639-61-6 | AChemBlock [achemblock.com]

Theoretical and Experimental Characterization of 2-Methoxy-1-methyl-3-vinylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental methodologies for the study of 2-Methoxy-1-methyl-3-vinylbenzene. Due to the limited availability of direct experimental data for this specific molecule, this document outlines established protocols for its synthesis, characterization, and computational analysis based on studies of structurally related compounds. This guide serves as a foundational resource for researchers initiating studies on this and similar substituted vinylbenzene derivatives, providing a roadmap for both in silico and laboratory investigations.

Introduction

This compound, also known as 2-methoxy-3-methylstyrene, is a substituted aromatic hydrocarbon with potential applications as a monomer in polymer synthesis and as a building block in organic synthesis. Its electronic and steric properties, governed by the methoxy, methyl, and vinyl functional groups, are of interest for understanding its reactivity and potential biological activity. This guide details the necessary steps to synthesize and characterize this compound, and to perform theoretical calculations to elucidate its molecular properties.

Physicochemical Properties

A summary of the computed physicochemical properties for this compound is presented below.[1]

| Property | Value | Unit |

| Molecular Formula | C₁₀H₁₂O | |

| Molecular Weight | 148.20 | g/mol |

| XLogP3 | 3.4 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 2 | |

| Exact Mass | 148.088815002 | Da |

| Topological Polar Surface Area | 9.2 | Ų |

Proposed Synthesis and Experimental Characterization

While specific synthesis routes for this compound are not extensively documented, a plausible approach is the Wittig reaction, a common method for forming carbon-carbon double bonds.

Proposed Synthesis Workflow

References

An In-depth Technical Guide to 2-Methoxy-1-methyl-3-vinylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxy-1-methyl-3-vinylbenzene (also known as 2-methoxy-3-methylstyrene), a substituted aromatic compound of interest in organic synthesis and potentially in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide outlines a plausible synthetic route, proposes detailed experimental protocols, and provides expected analytical data based on established chemical principles and data for structurally similar compounds.

Core Compound Properties

Basic chemical and physical properties of this compound have been computed and are available in public databases.[1]

| Property | Value | Source |

| IUPAC Name | 1-ethenyl-2-methoxy-3-methylbenzene | PubChem |

| Synonyms | 2-Methoxy-3-methylstyrene | PubChem |

| Molecular Formula | C₁₀H₁₂O | PubChem[1] |

| Molecular Weight | 148.20 g/mol | PubChem[1] |

| CAS Number | 499236-69-0 | PubChem |

Proposed Synthesis

A highly efficient and common method for the synthesis of vinylarenes from benzaldehydes is the Wittig reaction.[2][3] This approach is proposed for the synthesis of this compound, starting from the commercially available precursor, 2-methoxy-3-methylbenzaldehyde.[4][5]

The overall proposed synthetic pathway is a two-step process:

-

Preparation of the Wittig Reagent: Methyltriphenylphosphonium bromide is reacted with a strong base to form the corresponding ylide.

-

Wittig Reaction: The generated ylide reacts with 2-methoxy-3-methylbenzaldehyde to yield the desired product, this compound.

Caption: Proposed two-step synthesis of this compound via a Wittig reaction.

Detailed Experimental Protocols

The following are detailed, generalized protocols for the proposed synthesis.

Protocol 1: Synthesis of this compound via Wittig Reaction

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes (or other suitable strong base)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Wittig Reagent Formation:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 equivalents).

-

Add anhydrous THF via syringe.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe. The solution will typically turn a characteristic deep red or orange color, indicating the formation of the ylide.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

-

Wittig Reaction:

-

In a separate flame-dried flask under an inert atmosphere, dissolve 2-methoxy-3-methylbenzaldehyde (1.0 equivalent) in anhydrous THF.

-

Cool the ylide solution back to 0 °C.

-

Slowly add the solution of 2-methoxy-3-methylbenzaldehyde to the ylide solution dropwise via a dropping funnel or syringe.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product will contain the desired alkene and triphenylphosphine oxide as a byproduct.

-

Purify the crude product by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate gradient) to isolate this compound.

-

Alternative Synthetic Approaches

While the Wittig reaction is a robust method, other palladium-catalyzed cross-coupling reactions could also be employed for the synthesis of this compound. These methods typically start from a halogenated precursor.

-

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene.[6][7] In this case, 1-bromo-2-methoxy-3-methylbenzene could be reacted with ethylene or a vinylboronate ester in the presence of a palladium catalyst and a base.

-

Suzuki Coupling: The Suzuki coupling reaction couples an organoboron compound with an organohalide.[8][9] 1-Bromo-2-methoxy-3-methylbenzene could be reacted with vinylboronic acid or a vinylboronate ester using a palladium catalyst and a base.

Caption: Alternative palladium-catalyzed routes to this compound.

Predicted Analytical Data

As no specific experimental spectroscopic data for this compound is readily available, the following are predicted data based on the analysis of similar structures.

| Spectroscopic Data | Predicted Observations |

| ¹H NMR | Aromatic protons (multiplets, ~6.8-7.2 ppm), vinyl protons (multiplets, ~5.0-6.8 ppm), methoxy protons (singlet, ~3.8 ppm), methyl protons (singlet, ~2.2 ppm). |

| ¹³C NMR | Aromatic carbons (~110-160 ppm), vinyl carbons (~115-140 ppm), methoxy carbon (~55 ppm), methyl carbon (~15-20 ppm). |

| IR (Infrared) | C-H stretching (aromatic and vinyl, ~3000-3100 cm⁻¹), C-H stretching (aliphatic, ~2850-3000 cm⁻¹), C=C stretching (aromatic and vinyl, ~1600-1650 cm⁻¹), C-O stretching (~1250 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 148.0888 (for C₁₀H₁₂O). |

Biological Activity and Drug Development Potential

Currently, there is no published research detailing the specific biological activities or signaling pathway interactions of this compound. However, substituted styrenes and their derivatives are known to possess a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The introduction of methoxy and methyl groups on the benzene ring can significantly influence the lipophilicity, metabolic stability, and receptor binding affinity of the molecule.

Further research, including in vitro and in vivo screening, is required to elucidate the pharmacological profile of this compound. A general workflow for such a preliminary biological evaluation is outlined below.

Caption: A general workflow for the preliminary biological evaluation of this compound.

Conclusion

This technical guide provides a foundational understanding of this compound, focusing on a plausible and detailed synthetic route via the Wittig reaction. While direct experimental data remains scarce, the information presented here, based on established chemical principles, offers a solid starting point for researchers interested in the synthesis, characterization, and potential biological evaluation of this compound. The proposed synthetic and analytical protocols can be adapted and optimized for laboratory-scale production and characterization. Further investigation into the biological activities of this molecule is warranted to explore its potential in drug discovery and development.

References

- 1. This compound | C10H12O | CID 20154117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. 2-Methoxy-3-methylbenzaldehyde | 67639-61-6 | FM67277 [biosynth.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. Heck reaction - Wikipedia [en.wikipedia.org]

- 7. Heck Reaction [organic-chemistry.org]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Suzuki Coupling [organic-chemistry.org]

An In-depth Technical Guide to the Isomers of Methoxy Methyl Vinylbenzene for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of the key isomers of methoxy methyl vinylbenzene, with a particular focus on 2-methoxy-1-methyl-3-vinylbenzene and 4-methoxy-2-methyl-1-vinylbenzene. These compounds, also known as methoxy methylstyrenes, are of interest in materials science and as versatile building blocks in organic synthesis.

Core Isomers and Their Physicochemical Properties

The primary isomers of methoxy methyl vinylbenzene are distinguished by the substitution pattern of the methoxy, methyl, and vinyl groups on the benzene ring. The two isomers of focus for this guide are:

-

This compound (also known as 2-methoxy-3-methylstyrene)

-

4-Methoxy-2-methyl-1-vinylbenzene (also known as 4-methoxy-2-methylstyrene)

A summary of their key physical and chemical properties is presented in Table 1.

| Property | This compound | 4-Methoxy-2-methyl-1-vinylbenzene |

| Molecular Formula | C₁₀H₁₂O | C₁₀H₁₂O |

| Molecular Weight | 148.20 g/mol | 148.20 g/mol |

| Boiling Point | Not reported | 107 °C at 16 Torr[1] |

| Density | Not reported | 0.996 g/cm³ at 17 °C[1] |

| CAS Number | 499236-69-0 | 22572-29-8 |

Table 1: Physicochemical Properties of Key Methoxy Methyl Vinylbenzene Isomers

Synthesis of Methoxy Methyl Vinylbenzene Isomers

The synthesis of methoxy methyl vinylbenzene isomers can be achieved through established organic chemistry reactions, most notably the Wittig reaction and the Suzuki-Miyaura cross-coupling. These methods offer reliable routes to the vinyl group from corresponding benzaldehydes or aryl halides.

General Synthetic Workflow: The Wittig Reaction

A common and effective method for the synthesis of vinylarenes is the Wittig reaction, which involves the reaction of an aldehyde with a phosphorus ylide. For the synthesis of methoxy methyl vinylbenzene isomers, the corresponding methoxy methylbenzaldehyde is used as the starting material.

Experimental Protocol: Wittig Reaction for 4-Methoxy-2-methyl-1-vinylbenzene

This protocol is adapted from standard Wittig reaction procedures and is applicable to the synthesis of 4-methoxy-2-methyl-1-vinylbenzene from 4-methoxy-2-methylbenzaldehyde.

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in a suitable solvent (e.g., hexane)

-

4-Methoxy-2-methylbenzaldehyde

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.

-

The suspension is cooled to 0 °C in an ice bath.

-

n-Butyllithium (1.05 equivalents) is added dropwise via the dropping funnel over 20 minutes, resulting in the formation of a deep red or orange solution of the phosphorus ylide.

-

The reaction mixture is stirred at 0 °C for an additional 30 minutes.

-

A solution of 4-methoxy-2-methylbenzaldehyde (1.0 equivalent) in anhydrous THF is added dropwise to the ylide solution at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted three times with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield pure 4-methoxy-2-methyl-1-vinylbenzene.

Alternative Synthetic Route: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling provides a powerful alternative for the synthesis of vinylarenes. This palladium-catalyzed reaction couples an aryl halide or triflate with a vinylboronic acid or ester. For instance, 4-bromo-2-methylanisole can be coupled with vinylboronic acid pinacol ester to yield 4-methoxy-2-methyl-1-vinylbenzene.

Spectroscopic Characterization

Predicted ¹H NMR Spectra

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

| Protons | This compound (Predicted) | 4-Methoxy-2-methyl-1-vinylbenzene (Predicted) |

| Vinyl -CH= | 6.6 - 6.8 (dd) | 6.6 - 6.8 (dd) |

| Vinyl =CH₂ | 5.1 - 5.8 (two dd) | 5.0 - 5.7 (two dd) |

| Aromatic | 6.8 - 7.2 (m) | 6.6 - 7.3 (m) |

| -OCH₃ | ~3.8 (s) | ~3.8 (s) |

| -CH₃ | ~2.3 (s) | ~2.2 (s) |

Predicted ¹³C NMR Spectra

Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

| Carbon | This compound (Predicted) | 4-Methoxy-2-methyl-1-vinylbenzene (Predicted) |

| Vinyl -CH= | ~137 | ~136 |

| Vinyl =CH₂ | ~114 | ~112 |

| Aromatic C-O | ~158 | ~159 |

| Aromatic C-CH₃ | ~125 | ~138 |

| Aromatic C-Vinyl | ~138 | ~130 |

| Other Aromatic | 110 - 130 | 110 - 130 |

| -OCH₃ | ~55 | ~55 |

| -CH₃ | ~16 | ~20 |

Infrared (IR) Spectroscopy

The IR spectra of these isomers are expected to show characteristic absorption bands for the vinyl group, the methoxy group, and the substituted benzene ring.

Table 4: Predicted IR Absorption Bands (cm⁻¹)

| Functional Group | Expected Absorption Range |

| C-H stretch (vinyl) | 3080 - 3010 |

| C=C stretch (vinyl) | 1640 - 1620 |

| C-H out-of-plane bend (vinyl) | 990 and 910 |

| C-O stretch (methoxy) | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) |

| C-H stretch (aromatic) | 3100 - 3000 |

| C=C stretch (aromatic) | 1600 - 1450 |

| C-H out-of-plane bend (aromatic) | 900 - 675 (pattern depends on substitution) |

Potential Applications

While direct research on the applications of this compound and 4-methoxy-2-methyl-1-vinylbenzene is limited, their structural similarity to other functionalized styrenes suggests potential uses in polymer chemistry and as intermediates in the synthesis of biologically active molecules.

Monomers for Specialty Polymers

Substituted styrenes are widely used as monomers in the production of specialty polymers with tailored properties. The presence of methoxy and methyl groups can influence the glass transition temperature, refractive index, and solubility of the resulting polymers. Research on the copolymerization of structurally related compounds, such as octyl phenylcyanoacrylates with 4-methoxy-2-methyl substituents, with styrene demonstrates the utility of these monomers in creating novel polymeric materials.[1] The vinyl group allows for polymerization via free-radical, cationic, or anionic mechanisms.

Building Blocks in Organic Synthesis

Methoxy- and methyl-substituted aromatic compounds are common precursors in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The vinyl group provides a reactive handle for a variety of chemical transformations, such as epoxidation, hydroboration-oxidation, and Diels-Alder reactions, making these isomers valuable intermediates for creating diverse molecular architectures.

Potential Biological Activity

While no specific biological activities have been reported for these exact isomers, related methoxy-substituted vinylphenols have demonstrated anti-inflammatory and antimicrobial properties. Further investigation into the biological profile of methoxy methyl vinylbenzenes could be a promising area of research for drug development professionals.

Conclusion

The isomers of methoxy methyl vinylbenzene represent a class of compounds with significant potential in materials science and synthetic chemistry. This guide has outlined reliable synthetic pathways, predicted spectroscopic characteristics, and suggested potential applications based on the current body of scientific literature. Further research into the specific properties and biological activities of these isomers is warranted to fully explore their utility for researchers, scientists, and drug development professionals.

References

An In-depth Technical Guide to the Electronic Properties of 2-Methoxy-1-methyl-3-vinylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated electronic properties of 2-Methoxy-1-methyl-3-vinylbenzene (also known as 2-methoxy-3-methylstyrene). Due to a lack of direct experimental and computational data in peer-reviewed literature for this specific molecule, this document synthesizes information from studies on structurally analogous compounds and established principles of physical organic chemistry. It outlines the expected substituent effects on the molecule's electronic structure, details standard experimental and computational protocols for determining these properties, and presents logical workflows for their characterization. This guide serves as a foundational resource for researchers interested in the potential applications of this and related substituted styrenes in materials science and drug development.

Introduction

This compound is a substituted aromatic hydrocarbon with a vinyl group, making it a styrene derivative. The electronic properties of such molecules are of significant interest due to their role as monomers in polymerization reactions and as building blocks in organic synthesis. The methoxy (-OCH₃) and methyl (-CH₃) groups on the benzene ring are expected to modulate the electron density of the vinyl group and the aromatic system, thereby influencing the molecule's reactivity, spectroscopic properties, and potential biological interactions. Understanding these electronic properties is crucial for predicting its behavior in chemical reactions and for designing novel materials or pharmacologically active agents. This guide provides a detailed theoretical framework for the electronic characteristics of this compound.

Expected Electronic Properties

| Electronic Property | Expected Qualitative Effect | Estimated Value Range (based on similar compounds) |

| Ionization Potential | The electron-donating methoxy and methyl groups are expected to lower the ionization potential compared to unsubstituted styrene, making it more susceptible to electrophilic attack and oxidation. | 8.0 - 8.5 eV |

| Electron Affinity | The electron-donating nature of the substituents will likely result in a low or possibly negative electron affinity, indicating that the molecule does not readily accept an electron. | -0.1 to 0.2 eV |

| HOMO Energy | The Highest Occupied Molecular Orbital (HOMO) energy is expected to be relatively high (less negative) due to the electron-donating substituents, correlating with a lower ionization potential. | -5.5 to -5.0 eV |

| LUMO Energy | The Lowest Unoccupied Molecular Orbital (LUMO) energy will be influenced by the overall electronic structure, but is expected to be relatively high (less negative or positive). | -0.5 to 0.5 eV |

| HOMO-LUMO Gap | The energy gap is anticipated to be smaller than that of benzene but comparable to other substituted styrenes, influencing its UV-Vis absorption spectrum.[1] | 4.5 - 5.5 eV |

| Dipole Moment | The asymmetrical arrangement of the polar methoxy group and the less polar methyl and vinyl groups is expected to result in a net molecular dipole moment.[2][3] | 1.0 - 1.5 D |

Methodologies for Experimental Determination

The following are standard experimental protocols that would be employed to quantitatively determine the electronic properties of this compound.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a primary technique for determining the oxidation and reduction potentials of a molecule, which are related to the HOMO and LUMO energy levels, respectively.[4]

Experimental Protocol:

-

Solution Preparation: A solution of this compound (typically 1-5 mM) is prepared in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Electrochemical Cell: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).[5]

-

Potential Sweep: The potential of the working electrode is swept linearly from an initial potential to a vertex potential and then back to the initial potential. The scan rate is typically in the range of 20-200 mV/s.

-

Data Analysis: The resulting voltammogram (a plot of current vs. potential) will show peaks corresponding to oxidation and reduction events. The onset potentials of these peaks can be used to estimate the HOMO and LUMO energies using empirical relationships, often with ferrocene as an internal standard.

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to determine the wavelengths of light that a molecule absorbs. The absorption onset can be used to estimate the HOMO-LUMO gap.[6]

Experimental Protocol:

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., cyclohexane or ethanol).

-

Spectrophotometer: The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm) using a dual-beam UV-Vis spectrophotometer.

-